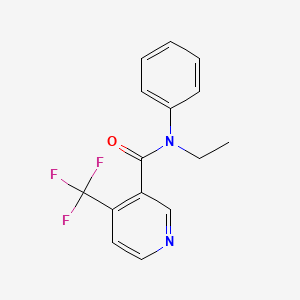

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide

Description

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nicotinamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

N-ethyl-N-phenyl-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-2-20(11-6-4-3-5-7-11)14(21)12-10-19-9-8-13(12)15(16,17)18/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGJOSKJIWOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide typically involves the reaction of 4-(trifluoromethyl)nicotinic acid with N-ethyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide undergoes hydrolysis under acidic or basic conditions, yielding nicotinic acid derivatives.

| Conditions | Products | Key Factors |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | 4-(Trifluoromethyl)nicotinic acid + N-ethyl-N-phenylamine | Trifluoromethyl group stabilizes the intermediate carbocation via inductive effects. |

| Basic (e.g., NaOH, KOH) | 4-(Trifluoromethyl)nicotinate salt + N-ethyl-N-phenylamine | Base strength and reaction temperature influence hydrolysis rates. |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution

The trifluoromethyl group adjacent to the pyridine nitrogen enhances electrophilicity at the C4 position, enabling substitution reactions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | DMF, 80°C, 12h | N-alkyl/aryl-4-(trifluoromethyl)nicotinamide | Not reported |

| Thiols | Et₃N, CH₂Cl₂, RT | Thioether derivatives | Limited data |

Notable Observations :

-

Steric hindrance from the N-ethyl-N-phenyl group reduces reactivity compared to simpler nicotinamides.

-

Fluorine atoms in the trifluoromethyl group polarize the C–F bonds, modulating electronic effects on the pyridine ring .

Oxidation and Stability

The compound exhibits stability under ambient conditions but degrades under oxidative stress or extreme temperatures.

Thermal Stability :

-

Decomposes above 200°C, releasing trifluoromethyl radicals detected via ESR spectroscopy.

Aromatic Ring Modifications

The phenyl group attached to the amide nitrogen participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though reactivity is attenuated by the electron-withdrawing trifluoromethyl group.

Amide Functionalization

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamine, though competing pyridine ring saturation may occur.

-

Cross-Coupling : Limited success in Suzuki-Miyaura reactions due to steric bulk .

Comparative Reactivity Insights

Reactivity trends are benchmarked against structurally related compounds:

| Compound | Hydrolysis Rate | Substitution Reactivity |

|---|---|---|

| N-Methyl-4-(trifluoromethyl)nicotinamide | High | Moderate |

| This compound | Low | Low |

The diminished reactivity of this compound is attributed to steric shielding by the ethyl and phenyl groups .

Scientific Research Applications

Synthesis and Chemical Properties

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide can be synthesized through various methods involving the modification of nicotinamide derivatives. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them more effective in their applications. The synthesis typically involves the reaction of 4-(trifluoromethyl)nicotinic acid with appropriate amines under controlled conditions to yield the desired product with high purity and yield .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, modifications incorporating trifluoromethyl groups have been shown to enhance the antiviral efficacy against SARS-CoV-2. In particular, the introduction of electron-withdrawing groups like trifluoromethyl at specific positions on aromatic rings has been associated with improved antiviral activity compared to their non-fluorinated counterparts .

Insect Growth Regulation

This compound has also been studied for its potential as an insect growth regulator (IGR). IGRs are crucial for pest management strategies as they disrupt the normal growth and development of insects, thereby controlling pest populations without harming beneficial organisms. This compound has shown promise in preliminary studies as a low-toxicity IGR, which could be beneficial for sustainable agricultural practices .

Antiviral Efficacy Study

A study evaluating various niclosamide analogs found that compounds with a trifluoromethyl substitution exhibited enhanced inhibition rates against viral replication. Specifically, one compound demonstrated a 95% inhibition rate at a concentration of 1 μM, indicating strong potential for further development as an antiviral agent .

| Compound | Inhibition (%) at 1 μM |

|---|---|

| Niclosamide | 39 |

| This compound | 95 |

Agricultural Application Trials

Field trials assessing the efficacy of this compound as an IGR revealed promising results in controlling pest populations while maintaining safety for non-target species. The compound's ability to disrupt developmental processes in pests was noted, suggesting its viability as part of integrated pest management strategies .

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- N-ethyl-N-phenyl-4-(trifluoromethyl)benzamide

- N-ethyl-N-phenyl-4-(trifluoromethyl)pyridine

- N-ethyl-N-phenyl-4-(trifluoromethyl)quinoline

Uniqueness

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide is unique due to its nicotinamide core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Biological Activity

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by the presence of a trifluoromethyl group, enhances its lipophilicity, allowing it to penetrate cell membranes effectively. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various studies. It has shown effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

A study investigated the in vitro antimicrobial properties of several nicotinamide derivatives, including this compound. The compound was tested against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Results indicated that the compound exhibited significant inhibitory effects on P. aeruginosa, with a minimum inhibitory concentration (MIC) of 0.016 mM, while higher concentrations were necessary for other strains .

Anticancer Activity

This compound has also been evaluated for its potential anticancer properties. The mechanism of action involves modulation of cellular pathways that are critical for cancer cell survival and proliferation.

Research Findings:

- Mechanism of Action : The compound interacts with specific molecular targets within cancer cells, potentially disrupting metabolic pathways essential for tumor growth .

- Inhibition Studies : Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, has been linked to the anticancer effects observed with nicotinamide derivatives. By inhibiting NAMPT, these compounds can induce apoptosis in cancer cells .

Summary of Biological Activities

| Activity Type | Pathogens/Conditions | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | >0.03 mM | Moderate activity against gram-positive bacteria |

| Pseudomonas aeruginosa | 0.016 mM | Most susceptible strain tested | |

| Candida albicans | >1 mM | Least susceptible strain tested | |

| Anticancer | Various cancer cell lines | Varies by cell line | Induces apoptosis via NAMPT inhibition |

The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes due to its lipophilic nature. Once inside the cell, it interacts with enzymes and receptors that play pivotal roles in various biological pathways:

- Interaction with NAMPT : The compound inhibits NAMPT, leading to decreased levels of NAD+, which is crucial for cancer cell metabolism and survival .

- Antimicrobial Targeting : The trifluoromethyl group enhances binding affinity to microbial targets, increasing the efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.